

Preclinical Profile of ART558: A Novel Polθ Inhibitor for Oncology

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Compound of Interest		
Compound Name:	ART558	
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This technical guide provides a comprehensive overview of the preclinical data for **ART558**, a potent and selective allosteric inhibitor of DNA polymerase theta ($Pol\theta$). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and DNA damage response pathways.

Introduction

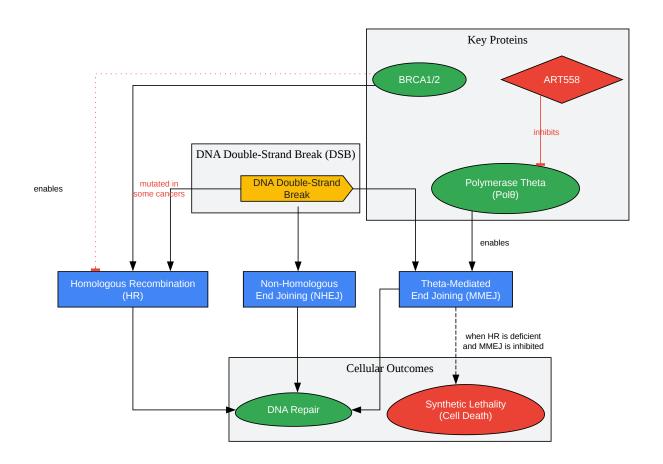
ART558 is a small molecule inhibitor that targets the polymerase function of Pol0, a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3][4] Pol0 is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[5][6][7] ART558 has demonstrated significant preclinical activity, both as a monotherapy in specific genetic contexts and in combination with other anticancer agents, such as PARP inhibitors and radiotherapy.[3][6][8]

Mechanism of Action

ART558 functions as a potent, selective, and allosteric inhibitor of the Polθ polymerase domain, with a reported IC50 of 7.9 nM.[1][2] Its mechanism involves binding to an allosteric site on the enzyme, which traps the polymerase on the DNA, thereby disrupting its catalytic activity.[9] This inhibition of Polθ-mediated DNA repair leads to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as Homologous Recombination (HR).[1][3][4] This creates a synthetic lethal interaction, where the combined loss of two DNA repair pathways is cytotoxic to the cancer cell.



The inhibition of the MMEJ pathway by **ART558** has been shown to elicit synthetic lethality in tumor cells with mutations in BRCA1 or BRCA2 genes.[1][3][4] Furthermore, **ART558** has been shown to increase biomarkers of single-stranded DNA and induce synthetic lethality in cells with defects in the 53BP1/Shieldin complex, a known mechanism of resistance to PARP inhibitors.[3][4][10]



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Caption: ART558 Mechanism of Action.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **ART558**.

Table 1: In Vitro Potency and Activity of ART558

Parameter	Value	Cell Line/System	Conditions	Reference
Polθ Inhibition IC50	7.9 nM	Biochemical Assay	N/A	[1][2]
Cellular MMEJ IC50	~150 nM	Luciferase Reporter Assay	N/A	[8]
Cell Viability	Effective Decrease	DLD-1 (BRCA2 mutant)	0-2 μM; 6 days	[1]
Colony Formation	Inhibition	DLD-1 (BRCA2 mutant)	0-2 μM; 6 days	[1]
γH2AX Accumulation	Increased	BRCA2-/- cells	5 μM; 0-72 hours	[1][2]

Table 2: ART558 Combination Effects In Vitro



Combination Agent	Effect	Cell Line(s)	Conditions	Reference
Olaparib (PARPi)	Synergistic Effect	BRCA1/2- deficient models	0-10 μM ART558; 7 days	[1][2]
Ionizing Radiation (IR)	Potent Radiosensitizatio n	HCT116, H460, T24	1-3 μM ART558	[5][7]
Fractionated IR (5 x 2 Gy)	Up to 14-fold decrease in survival	H460	N/A	[8]
Fractionated IR (5 x 2 Gy)	Up to 10-fold decrease in survival	HCT116	N/A	[8]

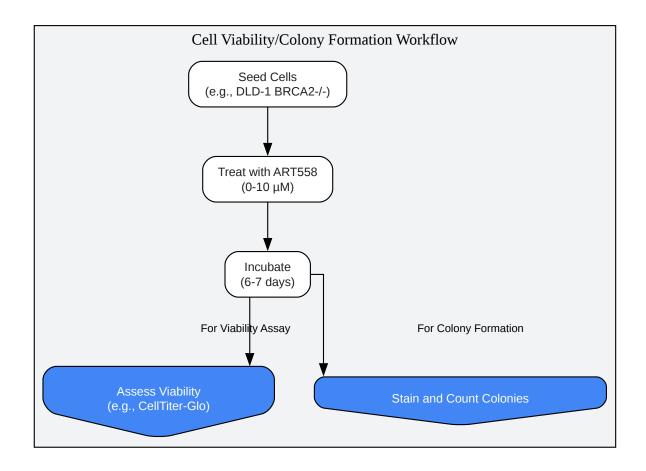
Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability and Colony Formation Assays

- Cell Lines: DLD-1 colorectal adenocarcinoma cells with a truncating mutation in BRCA2.[1]
- Treatment: Cells were treated with ART558 at concentrations ranging from 0 to 10 μ M for 6 to 7 days.[1]
- Readout: Cell viability was assessed using assays such as CellTiter-Glo.[11] For colony
 formation, cells were plated at low density and allowed to form colonies, which were then
 stained and counted.
- Purpose: To determine the cytotoxic and anti-proliferative effects of ART558, particularly in a synthetic lethal context.





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Caption: Cell Viability and Colony Formation Assay Workflow.

DNA Damage Response (yH2AX Foci Formation)

- Cell Lines: Isogenic BRCA2 wild-type and BRCA2-deficient cells.[1][2]
- Treatment: Cells were treated with 5 μM ART558 for up to 72 hours.[1][2]
- Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against phosphorylated H2AX (yH2AX), a marker for DNA double-strand breaks.
- Analysis: Foci formation was visualized and quantified using fluorescence microscopy.

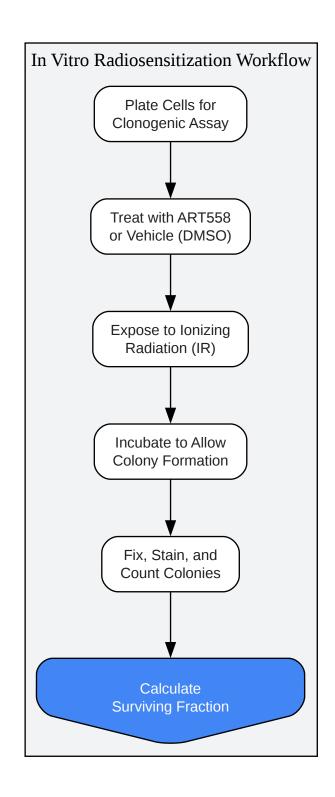


 Purpose: To confirm that inhibition of Polθ by ART558 leads to an accumulation of DNA damage.

In Vitro Radiosensitization Studies

- Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) cancer cell lines.[7]
- Treatment: Cells were treated with ART558 (typically 1-3 μM) in combination with single or fractionated doses of ionizing radiation (IR).[5][8]
- Assay: Clonogenic survival assays were performed to assess the ability of single cells to proliferate and form colonies after treatment.
- Analysis: Surviving fractions were calculated and compared between different treatment groups to determine the degree of radiosensitization.
- Purpose: To evaluate the potential of ART558 to enhance the efficacy of radiotherapy.





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Caption: In Vitro Radiosensitization Experimental Workflow.

In Vivo Studies



While **ART558** itself exhibited poor metabolic stability, a derivative, ART899, with improved pharmacokinetic properties was developed for in vivo evaluation.[5][10]

- Model: Nu/Nu mice bearing tumor xenografts.
- Treatment: ART899 was administered orally in combination with fractionated radiation.
- Results: The combination of Polθ inhibition with radiotherapy was well-tolerated and resulted in a significant reduction in tumor growth compared to radiation alone.[5][6]
- Significance: These findings provide a strong rationale for the clinical investigation of Polθ inhibitors in combination with radiotherapy.[5][6]

Conclusion

The preclinical data for **ART558** strongly support its development as a novel oncology therapeutic. Its potent and selective inhibition of $Pol\theta$ leads to synthetic lethality in tumors with HR deficiencies and has the potential to overcome PARP inhibitor resistance. Furthermore, its ability to radiosensitize cancer cells opens a promising avenue for combination therapy. The in vivo efficacy demonstrated by a metabolically stable analog provides a solid foundation for the clinical translation of this therapeutic strategy.

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